

Spectroscopic Analysis of 1,2-Dipiperidinoethane: A Technical Guide

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Compound of Interest

Compound Name: **1,2-Dipiperidinoethane**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-Dipiperidinoethane**, a diamine compound of interest in various chemical and pharmaceutical research fields. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

- IUPAC Name: 1-(2-(piperidin-1-yl)ethyl)piperidine
- Synonyms: 1,2-Bis(piperidino)ethane
- CAS Number: 1932-04-3[1]
- Molecular Formula: C₁₂H₂₄N₂[1]
- Molecular Weight: 196.34 g/mol [1]
- Appearance: Liquid

Spectroscopic Data

The following sections summarize the available spectroscopic data for **1,2-Dipiperidinoethane**. Due to the nature of publicly available information, some specific peak assignments are based on predicted values and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,2-Dipiperidinoethane** is characterized by three main groups of signals corresponding to the protons of the piperidine rings and the ethane bridge.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|---|
| ~2.4 (predicted) | t | 4H | -N-CH ₂ -CH ₂ - (Piperidine α) |
| ~2.3 (predicted) | s | 4H | -N-CH ₂ -CH ₂ -N- (Ethane bridge) |
| ~1.5 (predicted) | m | 12H | -CH ₂ -CH ₂ -CH ₂ -CH ₂ - (Piperidine β , γ) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows four distinct signals corresponding to the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |
|----------------------|---|
| ~56 (predicted) | -N-CH ₂ -CH ₂ - (Piperidine α) |
| ~55 (predicted) | -N-CH ₂ -CH ₂ -N- (Ethane bridge) |
| ~26 (predicted) | -CH ₂ -CH ₂ -CH ₂ - (Piperidine β) |
| ~24 (predicted) | -CH ₂ -CH ₂ -CH ₂ - (Piperidine γ) |

Infrared (IR) Spectroscopy

The IR spectrum of **1,2-Dipiperidinoethane** exhibits characteristic absorptions for C-H and C-N bonds.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------------|
| 2930 - 2800 | Strong | C-H stretching (Aliphatic) |
| 1450 - 1470 | Medium | CH ₂ scissoring |
| 1300 - 1000 | Medium | C-N stretching |

Mass Spectrometry (MS)

The mass spectrum of **1,2-Dipiperidinoethane** obtained by electron ionization shows a characteristic fragmentation pattern.

| m/z | Relative Intensity | Proposed Fragment Ion |
|-----|--------------------|---|
| 196 | Low | [M] ⁺ (Molecular Ion) |
| 99 | High | [C ₆ H ₁₃ N] ⁺ |
| 98 | Base Peak | [C ₆ H ₁₂ N] ⁺ |
| 55 | Medium | [C ₄ H ₇] ⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

¹H NMR Spectroscopy

- Instrument: Varian A-60 NMR Spectrometer.[\[1\]](#)
- Sample Preparation: The sample was prepared by dissolving a small amount of **1,2-Dipiperidinoethane** in a deuterated solvent, typically deuteriochloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

- Data Acquisition: The ^1H NMR spectrum was acquired at room temperature. Standard acquisition parameters for a 60 MHz spectrometer were used.

^{13}C NMR Spectroscopy

- Instrument: Varian CFT-20 NMR Spectrometer.[\[2\]](#)
- Solvent: Chloroform-d (CDCl_3).[\[2\]](#)
- Sample Preparation: The sample was prepared by dissolving a sufficient concentration of **1,2-Dipiperidinoethane** in CDCl_3 .
- Data Acquisition: The ^{13}C NMR spectrum was recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
- Sample Preparation: The spectrum was obtained from a neat liquid sample prepared as a thin film in a capillary cell.[\[1\]](#) A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.
- Data Acquisition: The IR spectrum was recorded over the standard mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the empty salt plates was acquired and subtracted from the sample spectrum.

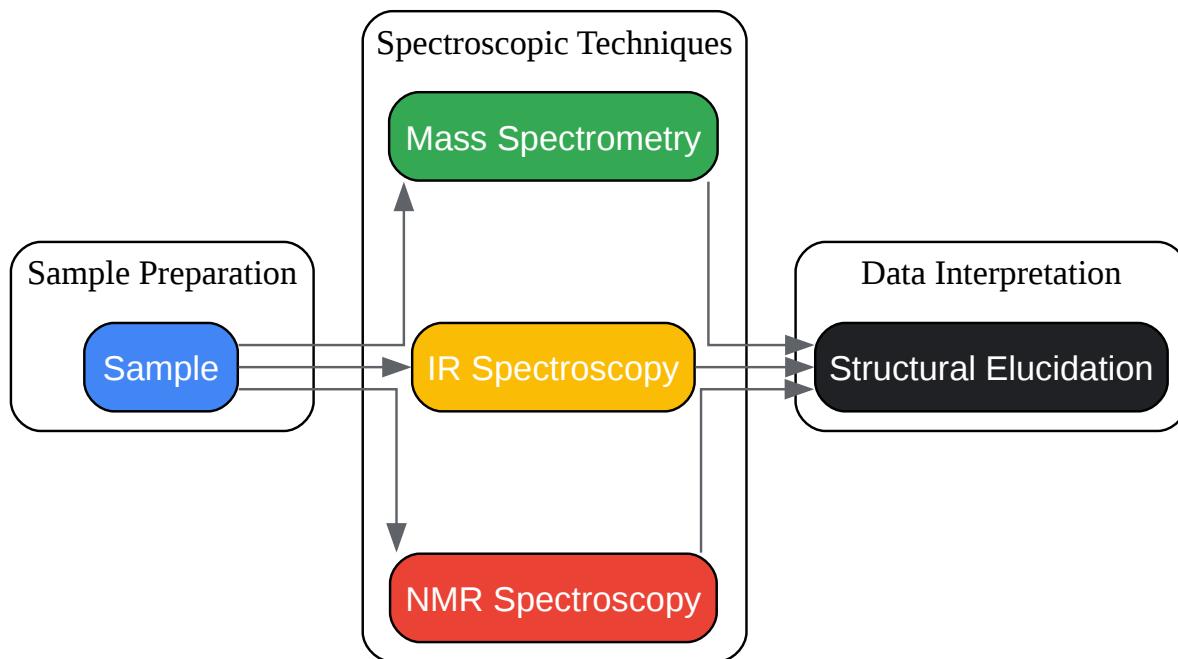
Mass Spectrometry (MS)

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV.[\[3\]](#)
- Sample Introduction: The sample was introduced via a gas chromatograph to separate it from any impurities before entering the mass spectrometer.
- Data Acquisition: The mass spectrometer scanned a typical mass range (e.g., m/z 40-500) to detect the molecular ion and its fragment ions. The fragmentation pattern is a result of the

high energy ionization process causing the molecule to break apart in a reproducible manner.[3]

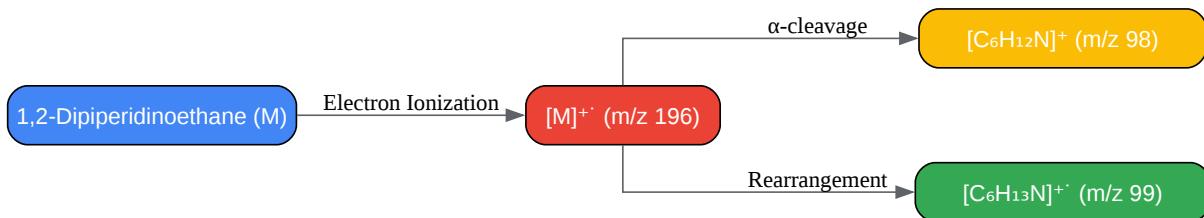
Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.



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Caption: Workflow of Spectroscopic Analysis.



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Caption: Key Fragmentation Pathways in MS.

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